molecular formula C9H14N2O2 B6309471 (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol CAS No. 1823866-20-1

(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol

Cat. No.: B6309471
CAS No.: 1823866-20-1
M. Wt: 182.22 g/mol
InChI Key: NFFOXSJCFKDEPJ-UHFFFAOYSA-N
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Description

(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol: is an organic compound with the molecular formula C9H14N2O2 This compound features a pyrazole ring substituted with a tetrahydropyran group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol involves the condensation of a tetrahydropyran ring with a pyrazole ring. The reaction typically starts with the preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which is then further reacted to introduce the methanol group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methanol group being oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the pyrazole ring or the methanol group, leading to various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Reduced derivatives of the pyrazole ring or methanol group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(oxan-2-yl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOXSJCFKDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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